An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry
An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Leucocyanidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) and anthocyanins in plants. Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone, with critical chiral centers at the C2, C3, and C4 positions of the heterocyclic C-ring. This inherent chirality gives rise to several stereoisomers, with the (+)-(2R,3S,4S)-leucocyanidin (3,4-cis) and (+)-(2R,3S,4R)-leucocyanidin (3,4-trans) being the most biologically significant. The stereochemistry of leucocyanidin (B1674801) dictates its enzymatic conversion into downstream products such as (+)-catechin and cyanidin, which are integral to the flavor, color, and health-promoting properties of many plant-derived foods and beverages. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the synthesis, purification, and enzymatic analysis of (+)-leucocyanidin.
Chemical Structure and Identification
(+)-Leucocyanidin belongs to the leucoanthocyanidin class of flavonoids. The fundamental properties of leucocyanidin are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O₇ | [1] |
| Molecular Weight | 306.27 g/mol | [1] |
| Systematic IUPAC Name | (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | [2] |
| CAS Number | 480-17-1 ((+)-(2R,3S,4S)-Leucocyanidin) | [1] |
| 69256-15-1 ((+)-(2R,3S,4R)-Leucocyanidin) | ||
| Appearance | Colorless compound | [2] |
| Class | Leucoanthocyanidin, Flavan-3,4-diol | [2] |
Stereochemistry
The stereochemistry of leucocyanidin is paramount to its biological function. The chiral centers at C2, C3, and C4 result in multiple stereoisomers. The "(+)" designation indicates its dextrorotatory optical activity.[2]
The two most biologically relevant stereoisomers are:
-
(+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer and serves as the substrate for anthocyanidin synthase (ANS).[2]
-
(+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be chemically synthesized and exhibits different reactivity with biosynthetic enzymes.[2]
The absolute configuration of these stereoisomers governs their interaction with enzymes in the flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically utilizes the 3,4-cis isomer to produce (+)-catechin.[2]
Caption: Chemical structures of the two primary stereoisomers of (+)-Leucocyanidin.
Quantitative Structural and Spectroscopic Data
Representative NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise stereochemistry of leucocyanidin isomers. While a complete, assigned dataset for (+)-leucocyanidin is not available, the following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related flavan-3-ol, (+)-catechin, which shares the same core structure. The coupling constants (J values) of the C-ring protons are particularly diagnostic for determining the relative stereochemistry.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Flavan-3-ol, (+)-Catechin
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |
| 2 | 82.8 | 4.57 (d, 7.5) |
| 3 | 68.7 | 3.98 (m) |
| 4 | 28.4 | 2.51 (dd, 16.1, 8.2), 2.85 (dd, 16.1, 5.5) |
| 4a | 100.7 | |
| 5 | 156.8 | |
| 6 | 95.4 | 5.86 (d, 2.3) |
| 7 | 157.4 | |
| 8 | 96.2 | 5.94 (d, 2.3) |
| 8a | 156.9 | |
| 1' | 132.1 | |
| 2' | 115.1 | 6.84 (d, 2.0) |
| 3' | 145.9 | |
| 4' | 145.9 | |
| 5' | 116.0 | 6.72 (d, 8.1) |
| 6' | 119.9 | 6.77 (dd, 8.1, 2.0) |
Note: Data is for (+)-catechin and serves as a representative example. Actual shifts for leucocyanidin isomers will vary. Researchers should consult specialized publications for definitive NMR data.
Representative X-ray Crystallographic Data
Due to the lack of available crystal structures for (+)-leucocyanidin, this section provides crystallographic data for its direct biosynthetic precursor, (+)-dihydroquercetin (taxifolin). This data offers insight into the bond lengths and angles of the core flavonoid structure.
Table 2: Selected Bond Lengths and Angles for (+)-Dihydroquercetin (Taxifolin)
| Bond | Length (Å) | Angle | Degree (°) |
| C2-C3 | 1.53 | O1-C2-C1' | 109.5 |
| C3-C4 | 1.51 | C2-C3-C4 | 109.8 |
| C4-C4a | 1.49 | C3-C4-O4 | 120.5 |
| C2-O1 | 1.45 | C2-O1-C8a | 114.2 |
| C4-O4 | 1.23 |
Note: Data is for (+)-dihydroquercetin and is intended to be representative of the core flavonoid structure.[3]
Experimental Protocols
Synthesis of (+)-Leucocyanidin
A common laboratory method for synthesizing (+)-leucocyanidin involves the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (B1222165) (NaBH₄). This reaction typically produces a mixture of the 3,4-cis and 3,4-trans stereoisomers.
Protocol:
-
Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Cooling: Cool the solution in an ice bath to 0-4 °C.
-
Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled dihydroquercetin solution with constant stirring. The molar ratio of NaBH₄ to dihydroquercetin is a critical parameter to control the reaction.
-
Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as dilute acetic acid, until effervescence ceases.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (B1210297).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin stereoisomers, can be purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[2]
Caption: Experimental workflow for the synthesis and purification of (+)-Leucocyanidin.
Enzymatic Conversion of (+)-Leucocyanidin
This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.[3]
-
Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).[3]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.[3]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate or isoamyl alcohol containing hydrochloric acid. This terminates the enzymatic reaction and extracts the colored anthocyanidin product into the organic phase.[3]
-
Quantification: Centrifuge the mixture to separate the phases and measure the absorbance of the organic layer at the λmax for cyanidin (around 520-540 nm). Product identity can be confirmed by HPLC analysis against an authentic cyanidin standard.[3]
This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to (+)-catechin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the purified recombinant LAR enzyme.
-
Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding an equal volume of ethyl acetate.
-
Product Analysis: Extract the reaction products and analyze by HPLC to quantify the amount of (+)-catechin formed.
Signaling and Biosynthetic Pathways
(+)-Leucocyanidin is a key branch-point intermediate in the flavonoid biosynthetic pathway. Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of (+)-dihydroquercetin to produce (+)-(2R,3S,4S)-leucocyanidin. This natural isomer can then be converted to cyanidin by anthocyanidin synthase (ANS) or to (+)-catechin by leucoanthocyanidin reductase (LAR).
Caption: Biosynthetic and synthetic pathways involving (+)-Leucocyanidin.
Conclusion
(+)-Leucocyanidin is a fundamentally important molecule in plant biochemistry and a key target for researchers in natural product chemistry, pharmacology, and drug development. Its stereochemistry is the defining feature that dictates its biological activity and metabolic fate. While comprehensive structural data from techniques like X-ray crystallography remains elusive, a combination of chemical synthesis, enzymatic assays, and spectroscopic methods provides a robust framework for its study. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of this significant flavonoid. A clear understanding of the distinct properties and reactivities of the leucocyanidin stereoisomers is essential for advancing research in this field.
